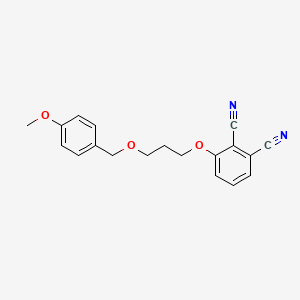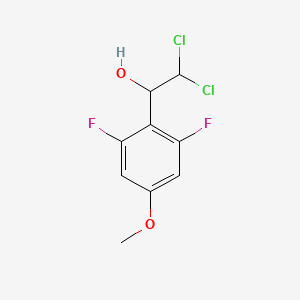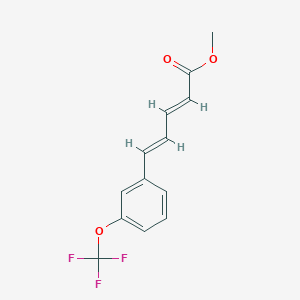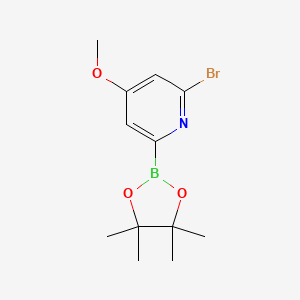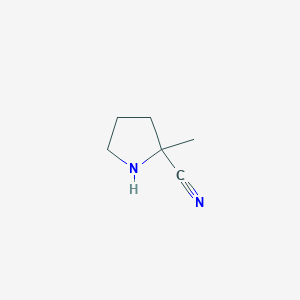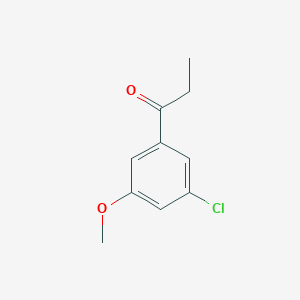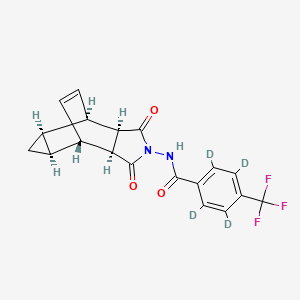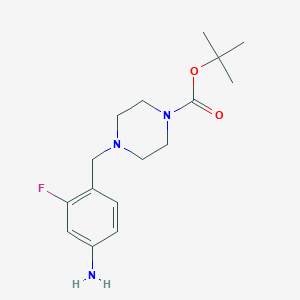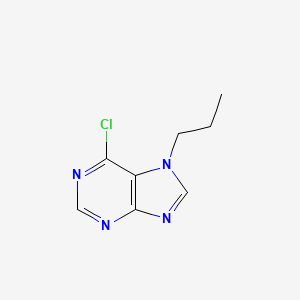
trans-3-Amino-1-methyl-cyclohexanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Amino-1-methyl-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . This compound is a derivative of cyclohexanol and contains both an amino group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methyl-cyclohexanol hydrochloride can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These β-enaminoketones are then reduced using sodium in THF-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-1-methyl-cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry: trans-3-Amino-1-methyl-cyclohexanol hydrochloride is used as a chiral building block in asymmetric synthesis, functioning as a chiral ligand and auxiliary .
Biology: The compound’s amino and hydroxyl groups make it a valuable intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific receptors and enzymes. Its structural features allow for the design of molecules with improved efficacy and selectivity .
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique chemical properties are leveraged to achieve desired outcomes .
Mechanism of Action
The mechanism of action of trans-3-Amino-1-methyl-cyclohexanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
- cis-3-Methylcyclohexanol
- trans-3-Methylcyclohexanol
- trans-4-Aminocyclohexanol hydrochloride
Comparison: Compared to its similar compounds, trans-3-Amino-1-methyl-cyclohexanol hydrochloride is unique due to the presence of both an amino group and a methyl group on the cyclohexanol ring. This structural feature enhances its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1R,3R)-3-amino-1-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-6(8)5-7;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
InChI Key |
FDAPWIUOHGULIJ-ZJLYAJKPSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H](C1)N)O.Cl |
Canonical SMILES |
CC1(CCCC(C1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)

